molecular formula C11H10N2O4 B8315675 methyl (5-nitro-1H-indol-1-yl)acetate

methyl (5-nitro-1H-indol-1-yl)acetate

Cat. No. B8315675
M. Wt: 234.21 g/mol
InChI Key: ZDSDDEOMISLWBN-UHFFFAOYSA-N
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Patent
US09024027B2

Procedure details

To a solution of 5-nitro-1H-indole (1 g, 6.17 mmol) in DMF (15 ml), K2CO3 (1.023 g, 7.40 mmol) and methyl 2-bromoacetate (0.686 ml, 7.40 mmol) were added, and the mixture was reacted under MW irradiation for 1 hour at 100° C. The insoluble inorganic salts were filtered off, the solvent was removed and the resulting crude was purified by flash chromatography on silica gel column (petroleum ether:ethyl acetate=8:2) to afford methyl 2-(5-nitro-1H-indol-1-yl)acetate (830 mg, 3.54 mmol, 58% yield). MS/ESI+ 234.2[MH]+.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
1.023 g
Type
reactant
Reaction Step One
Quantity
0.686 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]2[C:10](=[CH:11][CH:12]=1)[NH:9][CH:8]=[CH:7]2)([O-:3])=[O:2].C([O-])([O-])=O.[K+].[K+].Br[CH2:20][C:21]([O:23][CH3:24])=[O:22]>CN(C=O)C>[N+:1]([C:4]1[CH:5]=[C:6]2[C:10](=[CH:11][CH:12]=1)[N:9]([CH2:20][C:21]([O:23][CH3:24])=[O:22])[CH:8]=[CH:7]2)([O-:3])=[O:2] |f:1.2.3|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C2C=CNC2=CC1
Name
Quantity
1.023 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
0.686 mL
Type
reactant
Smiles
BrCC(=O)OC
Name
Quantity
15 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the mixture was reacted under MW irradiation for 1 hour at 100° C
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The insoluble inorganic salts were filtered off
CUSTOM
Type
CUSTOM
Details
the solvent was removed
CUSTOM
Type
CUSTOM
Details
the resulting crude was purified by flash chromatography on silica gel column (petroleum ether:ethyl acetate=8:2)

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=C2C=CN(C2=CC1)CC(=O)OC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 3.54 mmol
AMOUNT: MASS 830 mg
YIELD: PERCENTYIELD 58%
YIELD: CALCULATEDPERCENTYIELD 57.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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